benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13311071
InChI: InChI=1S/C14H17N5O3/c15-19-13(20)12(6-11-7-16-9-17-11)18-14(21)22-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,15H2,(H,16,17)(H,18,21)(H,19,20)
SMILES:
Molecular Formula: C14H17N5O3
Molecular Weight: 303.32 g/mol

benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate

CAS No.:

Cat. No.: VC13311071

Molecular Formula: C14H17N5O3

Molecular Weight: 303.32 g/mol

* For research use only. Not for human or veterinary use.

benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate -

Specification

Molecular Formula C14H17N5O3
Molecular Weight 303.32 g/mol
IUPAC Name benzyl N-[1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate
Standard InChI InChI=1S/C14H17N5O3/c15-19-13(20)12(6-11-7-16-9-17-11)18-14(21)22-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,15H2,(H,16,17)(H,18,21)(H,19,20)
Standard InChI Key BOOAASJRVPZWJW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NN

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound’s molecular formula is C₁₄H₁₇N₅O₃, with a molecular weight of 303.32 g/mol. Its IUPAC name, benzyl N-[1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate, reflects the presence of a benzyl carbamate group linked to a hydrazino-oxoethyl backbone and an imidazole side chain . The structural configuration is further elucidated by its canonical SMILES:
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NN,
which highlights the imidazole ring (CC2=CN=CN2) and hydrazine moiety (C(=O)NN).

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₁₇N₅O₃
Molecular Weight303.32 g/mol
CAS Number254980-19-3
PubChem CID273359
InChIKeyBOOAASJRVPZWJW-UHFFFAOYSA-N

Stereochemical Considerations

The compound’s stereochemistry is influenced by the imidazole ring’s planar geometry and the hydrazine group’s conformational flexibility. The Standard InChI string:
InChI=1S/C14H17N5O3/c15-19-13(20)12(6-11-7-16-9-17-11)18-14(21)22-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,15H2,(H,16,17)(H,18,21)(H,19,20),
indicates potential for hydrogen bonding at multiple sites, including the hydrazino (N–H) and carbamate (O=C–O) groups.

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Imidazole Alkylation: (1H-Imidazol-2-yl)methanol (CAS 3724-26-3) is alkylated to introduce a methylene bridge.

  • Hydrazine Incorporation: The intermediate reacts with hydrazine derivatives to form the hydrazino-oxoethyl segment.

  • Carbamate Protection: Benzyl chloroformate is used to install the carbamate group, yielding the final product .

Optimization Challenges

Key challenges include controlling regioselectivity during imidazole functionalization and minimizing side reactions involving the hydrazine group. Purification often requires chromatographic techniques due to the compound’s polar nature.

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include N–H stretches (~3300 cm⁻¹), C=O stretches (1690–1720 cm⁻¹), and imidazole ring vibrations (1600–1500 cm⁻¹).

  • NMR: The benzyl group’s aromatic protons resonate at δ 7.2–7.4 ppm, while the imidazole protons appear as singlet signals near δ 7.6 ppm .

Precautionary MeasureCode
Avoid dust inhalationP260
Use protective gloves/glassesP280
Store in dry, closed containerP402+P404

Emergency Protocols

In case of exposure, rinse affected areas with water and seek medical attention. Contaminated clothing must be removed immediately .

Research Directions

Reactivity Studies

Future work could explore:

  • Cross-Coupling Reactions: Palladium-catalyzed couplings to modify the benzyl group.

  • Condensation Reactions: With aldehydes/ketones to form hydrazones.

Biological Screening

Despite limited data, structural analogs suggest potential antiviral or anticancer properties warranting in vitro assays .

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